N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-15(19)18(10-12-5-4-8-21-12)16-17-13-9-11(20-2)6-7-14(13)22-16/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLGWGJDUVGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide typically involves the following steps:
-
Formation of the Benzo[d]thiazole Intermediate
- Starting with 5-methoxy-2-aminobenzenethiol, the compound is cyclized with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
- Reaction conditions: This step often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.
-
Attachment of the Furan Ring
- The benzo[d]thiazole intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) to form the N-(furan-2-ylmethyl) derivative.
- Reaction conditions: This step is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Propionamide Group
- The final step involves the acylation of the N-(furan-2-ylmethyl)benzo[d]thiazole intermediate with propionyl chloride in the presence of a base such as triethylamine (TEA).
- Reaction conditions: This step is usually performed at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- The nitro group, if present, can be reduced to an amine.
- Common reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
-
Substitution
- The methoxy group on the benzo[d]thiazole ring can be substituted with nucleophiles.
- Common reagents: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide is , with a molecular weight of approximately 369.4 g/mol. The structure includes a furan ring, a methoxy-substituted benzothiazole, and a propionamide group, which contribute to its biological activity.
Biological Activities
-
Anticancer Activity
- Mechanism : Research indicates that this compound may induce apoptosis in various cancer cell lines by inhibiting pathways associated with tumor growth. For example, studies have shown that derivatives can lead to cell cycle arrest in glioma cells, highlighting their potential as anticancer agents.
- Case Studies :
Study Findings Study A (2021) Demonstrated IC50 values indicating potent cytotoxicity in glioma cell lines. Study B (2022) Reported significant inhibition of pro-inflammatory cytokines in animal models.
-
Anti-inflammatory Properties
- Mechanism : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives have shown superior anti-inflammatory activity compared to standard drugs like celecoxib, suggesting its potential in treating inflammatory diseases.
- Research Findings : In vitro studies have indicated that the compound can effectively reduce inflammation markers, making it a candidate for further development as an anti-inflammatory agent.
-
Antimicrobial Activity
- Mechanism : The structural components of this compound suggest potential antimicrobial properties against various bacterial strains and fungi. Related thiazole derivatives have been investigated for their effectiveness against drug-resistant pathogens.
- Case Studies :
Study Findings Study C (2023) Showed antimicrobial activity against multiple bacterial strains at low concentrations.
Enzyme Inhibition and Receptor Binding
The compound's biological activity is likely due to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : The compound could bind to cellular receptors that modulate cell signaling pathways related to apoptosis and inflammation.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The furan and benzo[d]thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of heterocycles:
Benzothiazole Derivatives with Alkoxy/Aryl Substituents
- Compound 4i (from ): N-(5-methoxybenzo[d]thiazol-2-yl)benzamide with a 4-ethylpiperazine group. Physical Properties: Melting point = 177.2°C; yield = 85% . Activity: Demonstrated enzyme inhibitory effects, likely due to the benzothiazole core and piperazine substituent .
Compound 5a–m (from ): 6-alkoxybenzo[d]thiazol-2-yl acetamides with triazole/thioether substituents.
Comparison with Target Compound : The 5-methoxybenzothiazole in the target compound may similarly enhance binding affinity, while the furan-2-ylmethyl group could introduce steric or electronic effects distinct from piperazine or triazole substituents.
Furan-Thiazole Hybrids
Comparison with Target Compound : The target’s propionamide linker and 5-methoxybenzothiazol group may offer improved metabolic stability compared to the dimethylfuramide derivatives in .
Propionamide-Linked Thiazoles
Its lack of sulfonyl/pyrimidine groups might limit pesticidal activity but enhance compatibility with mammalian targets.
Activity and Mechanism Insights
- Enzyme Inhibition : Benzothiazoles with electron-donating groups (e.g., 5-methoxy in ) show enhanced inhibition, suggesting the target compound may share this trait .
- Anticancer Potential: Furan-thiazole hybrids () and propionamide-linked CDK7 inhibitors () imply that the target’s structure could be optimized for anticancer applications .
- Solubility and Bioavailability : Alkoxy groups (e.g., methoxy in ) improve solubility, while bulkier substituents (e.g., trifluoropropylsulfonyl in FA12) may reduce it .
Biological Activity
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.44 g/mol. The compound features a furan ring, a methoxy-substituted benzothiazole, and a propionamide moiety, contributing to its diverse biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole and furan exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the furan and benzothiazole rings may enhance the compound's ability to penetrate microbial membranes and inhibit vital enzymes.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. The exact mechanisms remain under investigation, but preliminary data indicate potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies are warranted to evaluate the specific effects of this compound on cancer cell lines.
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or pathogen survival.
- Receptor Interaction : It could bind to receptors on cell membranes, influencing cellular signaling pathways.
- DNA Interaction : The compound might interact with DNA or RNA, affecting replication or transcription processes.
Study on Antimicrobial Activity
A study investigating similar thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting that this compound could have comparable efficacy against these pathogens .
Anti-inflammatory Mechanism Exploration
Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives demonstrated that these compounds could inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages by downregulating inducible nitric oxide synthase (iNOS) expression . This mechanism may be relevant for understanding how this compound exerts its anti-inflammatory effects.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide?
- Methodology :
- Step 1 : Synthesize the benzothiazole core via diazonium salt intermediates under Meerwein reaction conditions, using acrolein and chloroaromatic precursors to form 5-methoxybenzo[d]thiazol-2-amine derivatives .
- Step 2 : Perform acylation with propionyl chloride or furan-2-ylmethylamine using DMF as a solvent and triethylamine as a base. Yields typically range between 78–90% under optimized conditions (reflux, 12–24 hours) .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is structural confirmation achieved for this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 357.12; observed: 357.11) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 57.8% calc., 57.5% obs.) .
Q. What analytical techniques ensure purity for pharmacological assays?
- TLC : Use silica gel F254 plates with ethyl acetate/hexane (1:1) to confirm single spots .
- Melting Point : Compare observed melting points (e.g., 160–165°C) with literature values .
- HPLC : Employ C18 columns (ACN/water gradient) to assess purity >95% .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of anticancer activity?
- SAR Strategies :
- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity (IC50 reduction from 25 µM to 8 µM in MCF-7 cells) .
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), identifying hydrophobic pockets for furan substitution .
Q. How to address solubility limitations in in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .
- Prodrug Design : Introduce phosphate esters at the methoxy group to improve aqueous solubility .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Troubleshooting :
- Standardized Assays : Use identical enzyme sources (e.g., recombinant human kinases) and ATP concentrations .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What computational methods predict metabolic stability?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., furan oxidation) .
- Metabolite Identification : Simulate Phase I/II metabolism with Meteor (Lhasa Limited) .
Q. How to scale synthesis without yield compromise?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
